5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including oxadiazole, benzodiazole, and triazole, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various coupling reactions to form the final product. Common synthetic routes include:
Formation of the oxadiazole ring: This step often involves the cyclization of hydrazides with nitriles under acidic or basic conditions.
Synthesis of the benzodiazole ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling reactions: The final assembly of the compound involves coupling the oxadiazole and benzodiazole intermediates with a triazole derivative, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often under mild heating.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
5-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Another compound with a complex structure used in polymer synthesis and biomedical applications.
Organochlorine compounds: A class of compounds with diverse chemical properties and applications, including use as solvents and in the synthesis of other chemicals.
Uniqueness
5-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16N10O3 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
5-[[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H16N10O3/c21-17-15(27-33-28-17)20-23-12-8-4-5-9-13(12)29(20)10-14(31)24-19-16(18(22)32)25-30(26-19)11-6-2-1-3-7-11/h1-9H,10H2,(H2,21,28)(H2,22,32)(H,24,26,31) |
InChI Key |
QLTXRANQLDXOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)C(=O)N |
Origin of Product |
United States |
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